Boc-glu(otbu)-onp
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Overview
Description
Boc-glu(otbu)-onp, also known as N-α-t.-Boc-L-glutamic acid γ-t.-butyl ester, is a protected amino acid derivative commonly used in solid-phase peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a tert-butyl ester protecting group at the carboxyl terminus of the glutamic acid residue .
Mechanism of Action
Target of Action
Boc-Glu(OtBu)-ONp is primarily used as a building block in the field of peptide synthesis . It is an N-terminal protected amino acid derivative and is used to create unique peptides containing glutamate tert-butyl ester residues . The primary targets of this compound are the peptide chains where it is incorporated.
Mode of Action
The compound interacts with its targets (peptide chains) through the process of solid-phase peptide synthesis (SPPS) . In this process, the compound is added to a growing peptide chain in a step-wise manner. The N-terminal protection (Boc) and the side chain protection (OtBu) prevent unwanted side reactions during the synthesis .
Biochemical Pathways
The compound doesn’t directly affect any biochemical pathways as it is a building block used in peptide synthesis . .
Result of Action
The result of the action of this compound is the formation of unique peptides containing glutamate tert-butyl ester residues . These peptides can have various biological activities depending on their sequence and structure.
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and solvent can influence the efficiency of peptide synthesis. The compound itself is stored at -20°C for stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-glu(otbu)-onp typically involves the protection of the amino and carboxyl groups of glutamic acid. The process begins with the reaction of L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino group. Subsequently, the carboxyl group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to maintain the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Boc-glu(otbu)-onp undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and tert-butyl ester protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino and carboxyl groups.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Dicyclohexylcarbodiimide (DCC): Used for esterification reactions.
Triethylamine: Used as a base in the protection reactions
Major Products Formed
Free Glutamic Acid: Obtained after deprotection of this compound.
Substituted Glutamic Acid Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Boc-glu(otbu)-onp is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OtBu)-OH: Another protected glutamic acid derivative used in peptide synthesis.
Boc-Glu-OBzl: A similar compound with a benzyl ester protecting group instead of a tert-butyl ester
Uniqueness
Boc-glu(otbu)-onp is unique due to its specific combination of Boc and tert-butyl ester protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly suitable for use in solid-phase peptide synthesis .
Properties
IUPAC Name |
5-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSZKZYRDFXIHX-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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